
1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone dihydrochloride
Übersicht
Beschreibung
“1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone dihydrochloride” is a chemical compound with the molecular formula C12H17Cl2N3O3 . The free base form of this compound, “1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone”, has the molecular formula C12H15N3O3 .
Molecular Structure Analysis
The molecular weight of the free base form is 249.27 g/mol . The InChI string is InChI=1S/C12H15N3O3/c1-9(16)10-2-3-11(12(8-10)15(17)18)14-6-4-13-5-7-14/h2-3,8,13H,4-7H2,1H3 . The canonical SMILES representation is CC(=O)C1=CC(=C(C=C1)N2CCNCC2)N+[O-] .Physical and Chemical Properties Analysis
The compound has a topological polar surface area of 78.2 Ų, a hydrogen bond donor count of 1, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 . The exact mass and monoisotopic mass are both 249.11134135 g/mol . The compound is covalently-bonded and has a complexity of 323 .Wissenschaftliche Forschungsanwendungen
Antitrypanosomal Properties
Research has highlighted the antitrypanosomal potential of 3-nitrotriazole-based piperazides, which include derivatives similar to 1-(3-Nitro-4-piperazin-1-ylphenyl)ethanone dihydrochloride. These compounds exhibit potent and selective activity against Trypanosoma cruzi parasites and are considered as novel and affordable antitrypanosomal agents (Papadopoulou et al., 2015).
Cognitive Enhancement
Studies have explored the cognitive enhancement properties of sigma1 receptor agonists like SA4503, which structurally resemble this compound. These compounds have been found to facilitate NMDA receptor-dependent learning and reverse learning impairment in animal models, indicating their potential in treating cognitive disorders (Maurice & Privat, 1997).
Wound-Healing Potential
A series of ethanone derivatives, closely related to this compound, have demonstrated significant in vivo wound-healing activity. These compounds have shown to accelerate epithelialization and increase the tensile strength of wounds, indicating their potential as effective wound-healing agents (Vinaya et al., 2009).
Anti-inflammatory and Analgesic Activities
Piperazine derivatives, including those structurally similar to this compound, have been synthesized and evaluated for their anti-inflammatory and analgesic activities. These compounds have been found to show promising results in bioassays and may be considered for further evaluation as potential anti-inflammatory and analgesic agents (Köksal et al., 2007).
Antineoplastic Activity
Compounds similar to this compound, such as O(2)-aryl diazeniumdiolates, have shown potent antineoplastic activity in preclinical studies. These compounds release nitric oxide upon reaction with glutathione and have demonstrated significant growth inhibition, differentiation, and apoptosis induction in acute myeloid leukemia cells (Shami et al., 2003).
Eigenschaften
IUPAC Name |
1-(3-nitro-4-piperazin-1-ylphenyl)ethanone;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O3.2ClH/c1-9(16)10-2-3-11(12(8-10)15(17)18)14-6-4-13-5-7-14;;/h2-3,8,13H,4-7H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XBIFBHKXXRSMIF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=CC(=C(C=C1)N2CCNCC2)[N+](=O)[O-].Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17Cl2N3O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


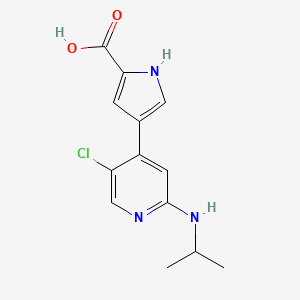

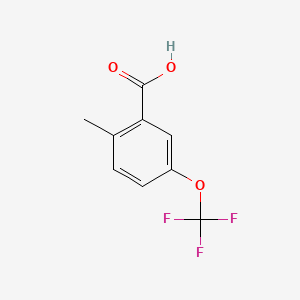
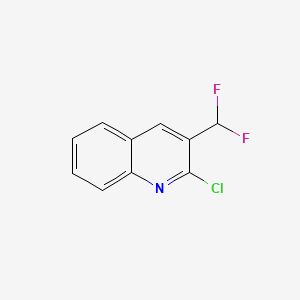
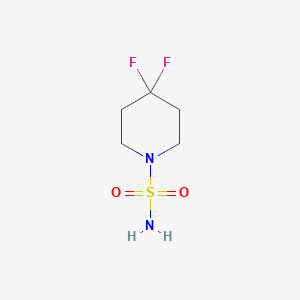
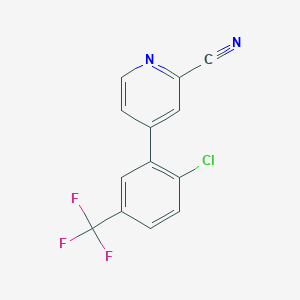
![2-Iodo-6-methoxybenzo[d]thiazole](/img/structure/B1396880.png)
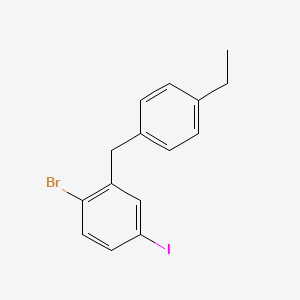
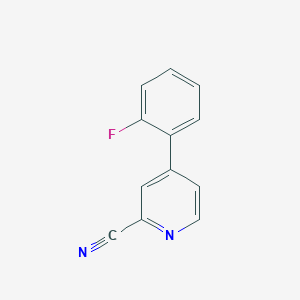
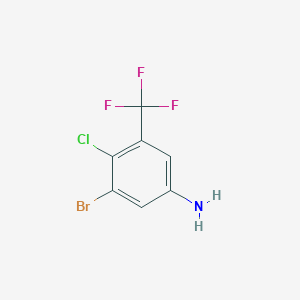

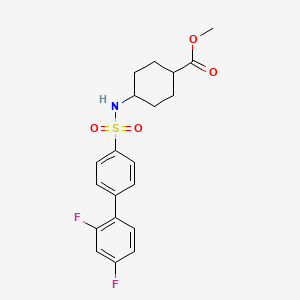
![3-[4-(2,4-Bis-trifluoromethylphenyl)-pyridin-2-yl]-4-(2,2-dimethylbutyryl)-4H-[1,2,4]oxadiazol-5-one](/img/structure/B1396893.png)

